4-Propoxybenzoic acid has been identified as a natural product found in two plant species: Daphne oleoides and Trianthema portulacastrum []. However, research on its prevalence and potential biological role within these plants is scarce.
While dedicated research on 4-Propoxybenzoic acid itself is limited, its structure shares similarities with other bioactive compounds. This characteristic opens doors for potential research applications. Here are two possibilities:
Due to the presence of the benzoic acid group, 4-Propoxybenzoic acid could be investigated for potential antimicrobial properties. Many benzoic acid derivatives exhibit antibacterial and antifungal activity []. Research could explore whether 4-Propoxybenzoic acid possesses similar properties.
The chemical structure of 4-Propoxybenzoic acid could serve as a precursor for the synthesis of more complex molecules with desired biological functions. Organic chemists might explore using 4-Propoxybenzoic acid as a building block to create novel compounds for pharmaceutical research.
4-Propoxybenzoic acid, also known as p-propoxybenzoic acid, has the molecular formula C10H12O3 and a CAS number of 5438-19-7. This compound features a propoxy group attached to the para position of a benzoic acid moiety. It appears as a white to light yellow crystalline powder and is soluble in organic solvents but less soluble in water .
These reactions are important for synthesizing derivatives that may exhibit enhanced properties or activities.
Research indicates that 4-propoxybenzoic acid possesses antioxidant properties, which may contribute to its potential health benefits. It has been studied for its effects on insulin sensitivity, suggesting a role in metabolic regulation . Additionally, it has shown promise in various biological assays, indicating potential applications in pharmacology.
Several methods exist for synthesizing 4-propoxybenzoic acid:
These methods vary in efficiency and yield depending on the specific conditions employed.
4-Propoxybenzoic acid finds applications in various fields:
Studies have explored the interactions of 4-propoxybenzoic acid with various biological systems. Its antioxidant activity suggests interactions with free radicals and oxidative stress markers, potentially mitigating cellular damage. Further research is needed to fully elucidate these interactions and their implications for health.
Several compounds share structural similarities with 4-propoxybenzoic acid. Here are some notable examples:
The uniqueness of 4-propoxybenzoic acid lies in its balance of hydrophobicity and hydrophilicity due to the propoxy group, which influences its solubility and biological activity compared to other similar compounds. This makes it particularly interesting for applications in both pharmaceuticals and materials science.
4-Propoxybenzoic acid contains a benzene ring as its central aromatic core, exhibiting the characteristic planar hexagonal structure with delocalized π-electron system [1] [2] [3]. The benzene ring maintains its typical carbon-carbon bond lengths and exhibits aromatic stabilization through resonance delocalization [4] [5]. The aromatic system demonstrates the standard 120-degree bond angles characteristic of sp² hybridized carbon atoms, with the ring carbons arranged in a perfectly planar configuration [4] [3].
The benzene ring in 4-propoxybenzoic acid functions as the structural foundation, providing stability to the overall molecular architecture through its aromatic character [1] [6]. Crystal structure analyses reveal that the benzene ring maintains its planarity even when substituted with the propoxy and carboxylic acid functional groups [4] [5]. The aromatic ring exhibits typical benzene characteristics, including equal carbon-carbon bond lengths of approximately 1.39 Angstroms and the delocalized π-electron cloud that extends above and below the ring plane [4] [7].
The propoxy group (-OCH₂CH₂CH₃) is positioned at the para (4-) position relative to the carboxylic acid group on the benzene ring [1] [8] [6]. This para-substitution pattern places the propoxy group directly opposite to the carboxylic acid functionality, creating a symmetrical molecular arrangement [9] [6] [10]. The propoxy substituent consists of a three-carbon aliphatic chain connected to the benzene ring through an ether linkage [8] [9] [11].
Structural analysis indicates that the propoxy group adopts an extended conformation to minimize steric hindrance [11] [4]. The carbon-oxygen bond connecting the propoxy group to the benzene ring exhibits typical ether bond characteristics with a bond length of approximately 1.36 Angstroms [4] [5]. The propoxy chain demonstrates rotational flexibility around its carbon-carbon bonds, with four rotatable bonds identified in the molecular structure [11]. The positioning of the propoxy group at the para position maximizes the distance from the carboxylic acid group, reducing potential intramolecular interactions [4] [12].
The carboxylic acid group (-COOH) represents the primary functional group responsible for the acidic properties of 4-propoxybenzoic acid [6] [13] [14]. This functional group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group [14] [3]. The carboxylic acid moiety exhibits typical bond lengths with the carbon-oxygen double bond measuring approximately 1.23 Angstroms and the carbon-oxygen single bond measuring approximately 1.31 Angstroms [4] [7].
The carboxylic acid group demonstrates planar geometry due to the sp² hybridization of the carbonyl carbon [4] [13]. Crystallographic studies reveal that the carboxylic acid functionality maintains coplanarity with the benzene ring, with dihedral angles typically ranging from 2-10 degrees [4] [5]. The hydrogen atom of the hydroxyl group participates in hydrogen bonding interactions, both intramolecularly and intermolecularly, contributing to the compound's crystal packing and physical properties [4] [7].
4-Propoxybenzoic acid exhibits a melting point range of 144-148°C, with most sources reporting the specific range of 145-147°C [15] [16] [17]. This melting point reflects the compound's crystalline nature and the strength of intermolecular forces present in the solid state [15] [18] [19]. The thermal behavior indicates good thermal stability up to the melting point, with the compound maintaining its structural integrity under normal heating conditions [15] [20].
Thermal analysis studies demonstrate that 4-propoxybenzoic acid undergoes a clean melting transition without decomposition at its melting point [15] [16]. The compound exhibits a sharp melting point, indicating high purity and uniform crystal structure [16] [19]. Above the melting point, the compound transitions to a liquid phase with a reported boiling point of 304.9°C at 760 mmHg [17] [18]. The flash point has been determined to be 119.3°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [17] [18].
Table 1: Thermal Properties of 4-Propoxybenzoic Acid | ||
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Property | Value | Reference |
Melting Point | 144-148°C | [15] [16] [17] |
Boiling Point | 304.9°C at 760 mmHg | [17] [18] |
Flash Point | 119.3°C | [17] [18] |
Thermal Stability | Stable up to melting point | [15] [20] |
4-Propoxybenzoic acid demonstrates limited water solubility due to its hydrophobic propoxy substituent and aromatic character [6] [18]. The compound is essentially insoluble in water, which is attributed to the presence of the lipophilic propoxy group that reduces the overall polarity of the molecule [6] [18]. The calculated partition coefficient (LogP) of 2.35 indicates moderate lipophilicity and confirms the compound's preference for organic phases over aqueous environments [11].
The compound exhibits good solubility in organic solvents, particularly polar protic solvents such as methanol and ethanol [15] [19]. Enhanced solubility is observed in hot methanol, where the compound dissolves to form an almost transparent solution [15] [19]. The solubility in organic solvents is facilitated by the compound's ability to form hydrogen bonds through its carboxylic acid group and its compatibility with organic solvent environments through the propoxy substituent [6] .
Table 2: Solubility Characteristics of 4-Propoxybenzoic Acid | ||
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Solvent | Solubility | Reference |
Water | Insoluble | [6] [18] |
Methanol | Soluble (almost transparent when hot) | [15] [19] |
Ethanol | Soluble | [15] [19] |
Dimethylformamide | Soluble | [15] [19] |
LogP Value | 2.35 | [11] |
4-Propoxybenzoic acid exhibits a density of 1.1±0.1 g/cm³, indicating a relatively compact crystalline structure [17] [18]. The compound crystallizes in a white to almost white powder or crystalline form, reflecting its ordered molecular arrangement in the solid state [15] [16] [19]. The crystalline nature is evidenced by the sharp melting point and uniform appearance of the compound [16] [19].
Crystal structure studies reveal that 4-propoxybenzoic acid forms hydrogen-bonded networks through its carboxylic acid functionality [4] [7]. The molecules arrange themselves in the crystal lattice to maximize hydrogen bonding interactions between carboxylic acid groups of adjacent molecules [4] [5]. The propoxy groups orient themselves to minimize steric hindrance while maintaining efficient crystal packing [4] [5]. The polar surface area of 47 Ų reflects the compound's capability for intermolecular interactions in the crystalline state [11].
Table 3: Physical Structure Parameters | ||
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Parameter | Value | Reference |
Density | 1.1±0.1 g/cm³ | [17] [18] |
Appearance | White to almost white powder/crystal | [15] [16] [19] |
Polar Surface Area | 47 Ų | [11] |
Heavy Atoms Count | 13 | [11] |
Molecular Weight | 180.20 g/mol | [1] [8] [15] |
4-Propoxybenzoic acid exhibits weak organic acid properties typical of substituted benzoic acids, with an estimated pKa in the range of 4-5 [13] [14] [22]. The acidic character originates from the carboxylic acid functional group, which can donate a proton to form the corresponding carboxylate anion [13] [14]. The para-propoxy substitution influences the acid strength through electron-donating effects, making the compound slightly less acidic than unsubstituted benzoic acid [12] [22].
The propoxy group at the para position acts as an electron-donating substituent, which destabilizes the carboxylate anion and reduces the overall acidity compared to benzoic acid [12] [22]. This electronic effect results from the inductive and resonance donation of electron density from the propoxy oxygen to the aromatic ring system [12] [22]. The compound readily forms salts with bases, demonstrating typical carboxylic acid behavior in acid-base reactions [6] [14].
The carboxylic acid group serves as the primary reactive site in 4-propoxybenzoic acid, capable of undergoing various chemical transformations [23] [24]. The compound readily participates in esterification reactions with alcohols to form the corresponding esters, as demonstrated in the synthesis of methyl 4-propoxybenzoate [23]. Amidation reactions with amines proceed readily, converting the carboxylic acid to amide derivatives [23] [24].
The compound can undergo nucleophilic acyl substitution reactions, including the formation of acid chlorides under appropriate conditions [24] [25]. The carboxylic acid functionality enables salt formation with inorganic and organic bases, producing water-soluble carboxylate salts [6] [14]. The propoxy group, while generally stable, can undergo cleavage reactions under strongly acidic conditions or with specific nucleophiles [12].
Table 4: Chemical Reactivity of 4-Propoxybenzoic Acid | ||
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Reaction Type | Products | Reference |
Esterification | Alkyl 4-propoxybenzoates | [23] |
Amidation | 4-Propoxybenzoic acid amides | [23] [24] |
Salt Formation | Carboxylate salts | [6] [14] |
Acid Chloride Formation | 4-Propoxybenzoyl chloride | [24] [25] |
4-Propoxybenzoic acid demonstrates good chemical stability under normal storage and handling conditions [15] [20]. The compound remains stable at room temperature when stored in cool, dry environments with temperatures preferably below 15°C [15] [16] [20]. The aromatic structure and the propoxy substituent contribute to the overall stability of the molecule under ambient conditions [6] [20].
The compound exhibits thermal stability up to its melting point of 144-148°C, above which it transitions to the liquid phase without decomposition [15] [20]. Under strongly acidic conditions, the propoxy group may undergo cleavage, while strongly basic conditions can lead to salt formation through deprotonation of the carboxylic acid group [6] [14]. The compound shows stability toward oxidation under normal atmospheric conditions, with the aromatic ring and ether linkage remaining intact [6] [20].
Table 5: Stability Conditions for 4-Propoxybenzoic Acid | ||
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Condition | Stability | Reference |
Room Temperature | Stable | [15] [20] |
Thermal (up to 144°C) | Stable | [15] [20] |
Normal Atmospheric | Stable | [6] [20] |
Recommended Storage | Cool, dry, <15°C | [15] [16] [20] |
Chemical Stability | Good under normal conditions | [15] [6] [20] |
Irritant